(R)-1-Cyclobutylpiperidin-3-amine chemical properties
(R)-1-Cyclobutylpiperidin-3-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Cyclobutylpiperidin-3-amine is a chiral piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific combination of a cyclobutyl group at the N-1 position and an amine at the chiral (R)-3 position suggests its potential as a valuable building block for synthesizing novel chemical entities with tailored pharmacological profiles. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on structurally related compounds.
Chemical Properties
Direct experimental data for (R)-1-Cyclobutylpiperidin-3-amine is limited in publicly available literature. The following properties are estimated based on data from its parent compound, (R)-3-aminopiperidine, and other N-substituted piperidine analogs.
| Property | Value (Estimated) | Citation |
| IUPAC Name | (3R)-1-Cyclobutylpiperidin-3-amine | |
| Molecular Formula | C₉H₁₈N₂ | |
| Molecular Weight | 154.25 g/mol | |
| CAS Number | Not available | |
| Appearance | Estimated to be a colorless to pale yellow oil or low-melting solid. | |
| Boiling Point | > 170 °C (based on 3-aminopiperidine) | [1] |
| Melting Point | Not available; likely low if a free base. The related (R)-(-)-3-Aminopiperidine dihydrochloride melts at 268-272°C. | [2] |
| Solubility | Expected to be soluble in methanol, ethanol, and chlorinated solvents. The hydrochloride salt would be water-soluble. | [2][3] |
| pKa | Estimated to have two pKa values, one for the piperidine nitrogen (approx. 9-10) and one for the 3-amino group (approx. 8-9). |
Synthesis
A common and effective method for the synthesis of N-alkylated piperidines is reductive amination. The following protocol describes the synthesis of (R)-1-Cyclobutylpiperidin-3-amine from (R)-3-aminopiperidine and cyclobutanone.
Experimental Protocol: Reductive Amination
Reaction Scheme:
(R)-3-aminopiperidine + Cyclobutanone --(Reducing Agent)--> (R)-1-Cyclobutylpiperidin-3-amine
Materials:
-
(R)-3-aminopiperidine (or its dihydrochloride salt)
-
Cyclobutanone
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Triethylamine (if starting with the hydrochloride salt)
Procedure:
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To a solution of (R)-3-aminopiperidine (1.0 mmol) in dry 1,2-dichloroethane (20 mL), add cyclobutanone (1.2 mmol). If using the dihydrochloride salt, add triethylamine (2.5 mmol) to neutralize the salt.
-
Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
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Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate/triethylamine) to obtain the pure (R)-1-Cyclobutylpiperidin-3-amine.[4]
Spectral Data (Predicted)
The following are predicted NMR chemical shifts for (R)-1-Cyclobutylpiperidin-3-amine.
¹H NMR
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Piperidine ring protons | 1.2 - 3.2 | m | A series of complex multiplets corresponding to the CH₂ and CH protons of the piperidine ring. The protons adjacent to the nitrogen atoms will be further downfield.[5][6][7] |
| Cyclobutyl ring protons | 1.5 - 2.5 | m | Multiplets for the CH₂ groups of the cyclobutyl ring. The CH proton attached to the piperidine nitrogen will be a distinct multiplet, likely further downfield within this range.[5][6][7] |
| NH₂ protons | 1.0 - 2.5 | br s | A broad singlet for the primary amine protons. The chemical shift can be variable and depends on concentration and solvent. |
¹³C NMR
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Piperidine C3 | 45 - 55 | The carbon bearing the amino group. |
| Other Piperidine Carbons | 25 - 60 | Carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2 and C6) will be in the lower end of this range (approx. 50-60 ppm).[8][9][10][11] |
| Cyclobutyl CH | 55 - 65 | The methine carbon of the cyclobutyl group attached to the piperidine nitrogen. |
| Cyclobutyl CH₂ | 15 - 35 | The methylene carbons of the cyclobutyl ring. |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of (R)-1-Cyclobutylpiperidin-3-amine has not been reported, the 1-cyclobutylpiperidine moiety is present in compounds with known pharmacological effects. For instance, a derivative containing this scaffold has been identified as a potent histamine H3 receptor (H3R) inverse agonist.[12] H3Rs are primarily expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters. Inverse agonists of the H3R can enhance neurotransmitter release, leading to cognitive enhancement and wake-promoting effects.[12]
Given this precedent, it is plausible that (R)-1-Cyclobutylpiperidin-3-amine could serve as a scaffold for developing ligands targeting aminergic G-protein coupled receptors (GPCRs), such as histamine or dopamine receptors. The piperidine ring acts as a core structure, while the N-cyclobutyl and 3-amino groups can be modified to optimize binding affinity and selectivity for a particular receptor subtype.[13]
Visualizations
Diagrams
Caption: Proposed experimental workflow for the synthesis of (R)-1-Cyclobutylpiperidin-3-amine.
Caption: Hypothetical signaling pathway for H3R inverse agonism.
Caption: Key structural features of (R)-1-Cyclobutylpiperidin-3-amine.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
